Direct Comparison: Reduced nAChR Agonistic Potency of Longer-Chain N,N-Dialkyl Analogs
A comparative study of 3-pyridylmethylamine derivatives on Torpedo and insect nicotinic acetylcholine receptors (nAChRs) revealed that the N,N-dimethyl substitution (i.e., CAS 2055-21-2) is optimal for retaining agonistic potency. Increasing the alkyl chain length from dimethyl to di-n-butyl resulted in a progressive decrease or complete loss of agonistic activity, as measured by the inhibition of [3H]α-bungarotoxin binding and stimulation of [3H]PCP binding [1].
| Evidence Dimension | nAChR Agonistic Potency |
|---|---|
| Target Compound Data | Preserved Agonistic Potency |
| Comparator Or Baseline | N,N-di-n-butyl-3-pyridylmethylamine: No Agonistic Activity |
| Quantified Difference | Qualitative difference: activity is fully retained in the dimethyl analog but completely lost in the di-n-butyl analog. |
| Conditions | Torpedo and insect nAChR binding assays ([3H]α-BGT and [3H]PCP) |
Why This Matters
This evidence shows that the N,N-dimethyl group is not an arbitrary choice; it is critical for maintaining the biological function of the 3-pyridylmethylamine scaffold, making CAS 2055-21-2 the superior choice for researchers requiring an active nAChR ligand.
- [1] Matsuo, H., et al. (1996). N,N-dialkyl substituents of 3-pyridylmethylamines discriminate between α-bungarotoxin and noncompetitive blocker sites of nicotinic acetylcholine receptors of Torpedo and insect. SearchWorks, Stanford University Libraries. View Source
